molecular formula C11H20Cl2N4O B2818551 [(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2361610-43-5

[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2818551
CAS No.: 2361610-43-5
M. Wt: 295.21
InChI Key: HXHGPUUZOHDMMZ-HSTMFJOWSA-N
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Description

[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxy group and a methylpyrimidinyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxy and methylpyrimidinyl groups. Common reagents used in these reactions include methanol, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as crystallization and chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenated compounds. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methylpyrimidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2R,4R)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-8-3-11(14-7-13-8)15-6-10(16-2)4-9(15)5-12;;/h3,7,9-10H,4-6,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHGPUUZOHDMMZ-HSTMFJOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(CC2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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